molecular formula C7H9F5O4S B2393233 (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate CAS No. 2361635-91-6

(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate

Cat. No.: B2393233
CAS No.: 2361635-91-6
M. Wt: 284.2
InChI Key: YHVYCSACWMQJTQ-UHFFFAOYSA-N
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Description

(4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H9F5O4S. It is known for its unique structural features, including the presence of both difluoro and trifluoromethanesulfonate groups. This compound is utilized in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate typically involves the reaction of 4,4-difluorooxane with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields the corresponding azide derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4,4-Difluorooxan-3-yl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules .

Properties

IUPAC Name

(4,4-difluorooxan-3-yl)methyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F5O4S/c8-6(9)1-2-15-3-5(6)4-16-17(13,14)7(10,11)12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVYCSACWMQJTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1(F)F)COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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